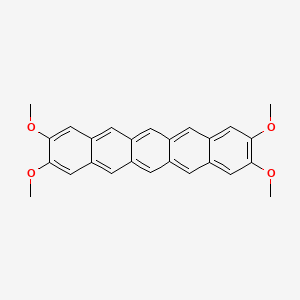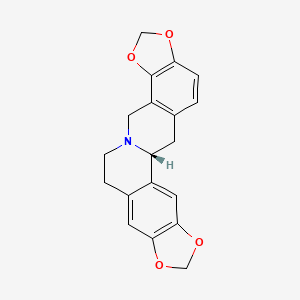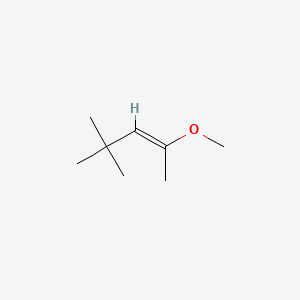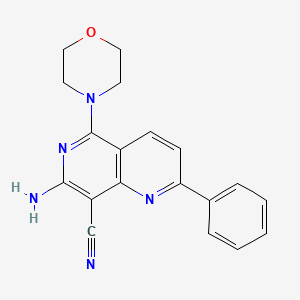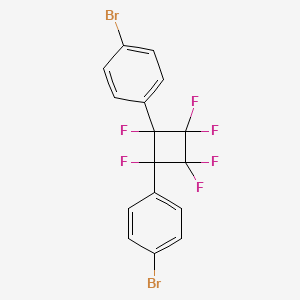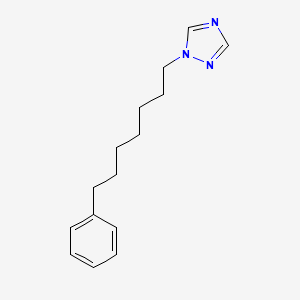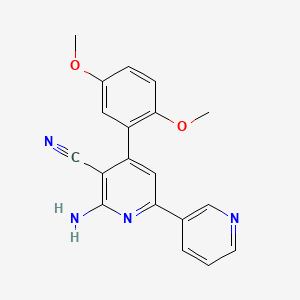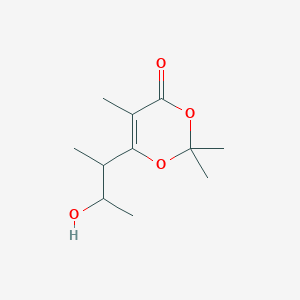![molecular formula C18H26O2Si2 B14175162 (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] CAS No. 922736-77-4](/img/structure/B14175162.png)
(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] is an organosilicon compound characterized by its unique structure, which includes ethynyl groups attached to a phenylene ring and ethoxy(dimethyl)silane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dibromo-2,5-diiodobenzene as the precursor.
Sonogashira Coupling Reaction: This reaction is employed to introduce ethynyl groups. The reaction involves the coupling of the precursor with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Desilylation: The trimethylsilyl protecting groups are removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Industrial Production Methods: While the laboratory synthesis of (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The ethynyl groups in the compound can undergo oxidation reactions to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used for reduction.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of halogenated phenylene derivatives.
Chemistry:
Polymer Synthesis: The compound is used as a monomer in the synthesis of conductive polymers and advanced materials.
Catalysis: It serves as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes.
Medicine:
Drug Delivery: Its unique structure allows for the development of novel drug delivery systems, improving the efficacy and targeting of therapeutic agents.
Industry:
Nanotechnology: The compound is used in the fabrication of nanostructures and nanodevices, contributing to advancements in electronics and photonics.
Wirkmechanismus
The mechanism by which (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can facilitate various catalytic processes, including cross-coupling reactions and polymerization. The ethynyl groups provide sites for further functionalization, enhancing the compound’s versatility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
- (2,5-Diethynyl-1,4-phenylene)bis(trimethylsilane)
- (2,5-Diethynyl-1,4-phenylene)bis[dimethyl(phenyl)silane]
Comparison:
- Uniqueness: (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] is unique due to the presence of ethoxy groups, which enhance its solubility and reactivity compared to its trimethylsilane and dimethyl(phenyl)silane analogs.
- Applications: While similar compounds are used in polymer synthesis and catalysis, the ethoxy(dimethyl)silane derivative offers improved performance in drug delivery and bioconjugation applications due to its enhanced solubility and functionalization potential.
Eigenschaften
CAS-Nummer |
922736-77-4 |
|---|---|
Molekularformel |
C18H26O2Si2 |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
ethoxy-[4-[ethoxy(dimethyl)silyl]-2,5-diethynylphenyl]-dimethylsilane |
InChI |
InChI=1S/C18H26O2Si2/c1-9-15-13-18(22(7,8)20-12-4)16(10-2)14-17(15)21(5,6)19-11-3/h1-2,13-14H,11-12H2,3-8H3 |
InChI-Schlüssel |
BZRTXRRTZRWAKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C)C1=CC(=C(C=C1C#C)[Si](C)(C)OCC)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)

![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)

